molecular formula C8H19N3O B13539775 1-(2-Amino-3-methylbutyl)-3-ethylurea

1-(2-Amino-3-methylbutyl)-3-ethylurea

Cat. No.: B13539775
M. Wt: 173.26 g/mol
InChI Key: SSTFUNHVWHYADC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Amino-3-methylbutyl)-3-ethylurea (CAS 1341496-02-3) is a synthetic urea derivative with the molecular formula C8H19N3O and a molecular weight of 173.26 g/mol . Its structure features both urea and primary amine functional groups, making it a valuable building block in medicinal chemistry and organic synthesis. Urea derivatives are of significant interest in modern drug discovery due to their ability to form multiple, stable hydrogen bonds with biological targets, which is crucial for achieving high potency and selectivity in drug candidates . Researchers utilize compounds like this compound as a key intermediate or scaffold for developing novel bioactive molecules. The urea functionality is a privileged structure in pharmaceuticals and is found in approved therapies and investigational compounds for a range of diseases, including anticancer, antibacterial, and central nervous system (CNS) disorders . The presence of the amine group provides a handle for further chemical modification, allowing researchers to create diverse compound libraries for screening and optimization. This product is provided for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H19N3O

Molecular Weight

173.26 g/mol

IUPAC Name

1-(2-amino-3-methylbutyl)-3-ethylurea

InChI

InChI=1S/C8H19N3O/c1-4-10-8(12)11-5-7(9)6(2)3/h6-7H,4-5,9H2,1-3H3,(H2,10,11,12)

InChI Key

SSTFUNHVWHYADC-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NCC(C(C)C)N

Origin of Product

United States

Reaction Mechanisms and Chemical Transformations of Substituted Ureas

Mechanistic Pathways of Urea (B33335) Bond Formation

The formation of the urea bond is a cornerstone of organic synthesis, with several established methods. These can be broadly categorized into isocyanate-mediated and non-isocyanate pathways.

The most common method for synthesizing unsymmetrical ureas involves the reaction of an isocyanate with an amine. nih.govcommonorganicchemistry.com In the context of 1-(2-Amino-3-methylbutyl)-3-ethylurea, this would involve the reaction of ethyl isocyanate with 2-amino-3-methylbutane.

The mechanism proceeds via the nucleophilic attack of the primary amine group of 2-amino-3-methylbutane on the electrophilic carbonyl carbon of ethyl isocyanate. This reaction is typically efficient and proceeds under mild conditions, often at room temperature in a suitable solvent like dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM). commonorganicchemistry.com No base is required for this reaction. commonorganicchemistry.com

This pathway is favored due to the high reactivity of isocyanates. The formation of the urea linkage is generally irreversible. Isocyanates themselves can be generated from amines using phosgene (B1210022) or its safer equivalents, or through rearrangements like the Curtius, Hofmann, or Lossen rearrangements. nih.gov

Table 1: Comparison of Isocyanate Generation Methods

Rearrangement Starting Material Key Reagent(s) Byproducts
Curtius Carboxylic Acid Sodium azide (B81097), Di-tert-butyl dicarbonate (B1257347) or Chloroformate Nitrogen gas
Hofmann Primary Amide Phenyliodine diacetate, Ammonia (B1221849) source -

| Lossen | Hydroxamic Acid | Carbonyldiimidazole | Imidazole, Carbon dioxide |

Growing concerns about the toxicity of isocyanates have spurred the development of alternative, non-isocyanate routes to ureas. digitellinc.com These methods often involve the use of safer reagents and more environmentally benign conditions.

One such approach is the direct carbonylation of amines with carbon monoxide. nih.gov Another method involves the reaction of amines with phosgene substitutes like N,N'-carbonyldiimidazole (CDI). nih.govnih.gov The reaction of an amine with CDI forms a carbamoylimidazolium salt, which then reacts with a second amine to yield the urea. organic-chemistry.org

Furthermore, a solvent-free melt polycondensation reaction of urea with diamines has been developed, offering a greener synthetic route. digitellinc.comrsc.org While primarily used for polyureas, the underlying principles can be adapted for the synthesis of smaller substituted urea molecules. This method avoids hazardous precursors and allows for the direct incorporation of less nucleophilic amines. rsc.org

Chemical Reactivity of the Urea Moiety and its Peripheral Substituents

The chemical behavior of this compound is dictated by the interplay of its constituent functional groups: the urea moiety and the alkyl substituents.

The nitrogen atoms of the urea group exhibit dual reactivity. While generally considered poor nucleophiles due to the delocalization of the nitrogen lone pairs into the carbonyl group, they can participate in nucleophilic reactions under certain conditions. nih.gov For instance, intramolecular nucleophilic attack by a urea nitrogen can lead to cyclization reactions. rsc.org The nucleophilicity can be enhanced by introducing steric bulk, which disrupts the planarity of the urea and reduces amide resonance. nih.gov The urea anion can also act as a nucleophilic aminating agent for certain electron-deficient substrates. semanticscholar.org

Conversely, the nitrogen atoms can also exhibit electrophilic character, particularly after protonation or coordination to a metal center. This activation facilitates attack by nucleophiles.

The carbonyl group in urea is a key site of reactivity. It can undergo nucleophilic attack, although it is less electrophilic than the carbonyl group in ketones or aldehydes. ncert.nic.in Despite its relatively low reactivity, the urea carbonyl can react with strong nucleophiles. nih.gov

Hydrolysis of the urea bond, yielding the constituent amines and carbon dioxide, can occur under acidic or basic conditions, although it is generally slow. nih.gov The carbonyl group can also be involved in condensation reactions with aldehydes or other carbonyl compounds. wikipedia.org For example, reactions with dialdehydes can occur under acidic conditions, especially when the aldehyde groups are in close proximity. researchgate.netacs.org

The peripheral alkyl groups of this compound also influence its reactivity and can undergo their own transformations.

The primary amino group on the 2-amino-3-methylbutyl substituent is a potent nucleophile and can participate in a variety of reactions, including acylation, alkylation, and Schiff base formation with aldehydes and ketones. The presence of this free amino group significantly increases the molecule's potential for further functionalization.

The ethyl and the 3-methylbutyl groups are generally less reactive. However, they can influence the molecule's physical properties, such as solubility and steric hindrance around the urea core. Under harsh conditions, such as in the presence of strong oxidizing agents or radical initiators, the C-H bonds of these alkyl groups could undergo reaction. Additionally, metal-catalyzed reactions can promote the elimination of alkylamines from urea substrates to form cyanates. nih.govacs.org

Derivatization Strategies for this compound

The chemical structure of this compound possesses two primary reactive centers amenable to derivatization: the primary amino group and the urea moiety. These functional groups allow for a variety of chemical transformations to synthesize novel derivatives with potentially altered physicochemical properties and biological activities. Derivatization strategies can be broadly categorized based on the modification of these specific sites.

N-Acylation of the Primary Amino Group

The primary amino group in this compound is a nucleophilic site that can readily undergo N-acylation reactions. This common transformation involves the introduction of an acyl group from an acylating agent, resulting in the formation of an amide bond. A diverse range of acylating agents can be employed, leading to a wide array of derivatives.

Reaction with Acyl Chlorides and Anhydrides:

Acyl chlorides and anhydrides are highly reactive acylating agents that react with the primary amine under basic conditions to form the corresponding N-acyl derivative. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid or carboxylic acid byproduct.

General Reaction Scheme:

R-COCl (Acyl chloride) + H₂N-R' → R-CONH-R' + HCl

(R-CO)₂O (Acid anhydride) + H₂N-R' → R-CONH-R' + R-COOH

Amide Coupling Reactions:

Carboxylic acids can be coupled with the primary amine using a variety of coupling agents to form amide bonds. This method is widely used in peptide synthesis and offers a milder alternative to acyl chlorides and anhydrides. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. researchgate.net

Table 1: Examples of N-Acylation Reactions for this compound

Acylating AgentReagents and ConditionsProduct
Acetyl chlorideTriethylamine, Dichloromethane, 0 °C to rt1-(2-Acetamido-3-methylbutyl)-3-ethylurea
Benzoyl chloridePyridine, Chloroform, rt1-(2-Benzamido-3-methylbutyl)-3-ethylurea
Acetic anhydride (B1165640)Sodium acetate (B1210297), Water, rt1-(2-Acetamido-3-methylbutyl)-3-ethylurea
Benzoic acidEDC, HOBt, Dimethylformamide, rt1-(2-Benzamido-3-methylbutyl)-3-ethylurea

N-Alkylation of the Primary Amino and Urea Groups

Alkylation of the nitrogen atoms in this compound can occur at both the primary amino group and the urea nitrogens. However, the reactivity of these sites differs. The primary amine is generally more nucleophilic and will preferentially react under milder conditions. Alkylation of the urea nitrogens typically requires stronger bases and more reactive alkylating agents.

Reductive Amination:

A common method for the selective N-alkylation of the primary amino group is reductive amination. This reaction involves the initial formation of a Schiff base or imine by reacting the amine with an aldehyde or ketone, followed by reduction of the imine to the corresponding secondary amine. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN).

Direct Alkylation with Alkyl Halides:

Direct alkylation of the primary amine with alkyl halides can lead to a mixture of mono- and di-alkylated products. Controlling the stoichiometry of the reactants and the reaction conditions is crucial to achieve selective mono-alkylation. The urea nitrogens can also be alkylated under more forcing conditions, typically requiring a strong base like sodium hydride to deprotonate the urea nitrogen, making it more nucleophilic. nih.gov

Table 2: Examples of N-Alkylation Reactions for this compound

Alkylating AgentReagents and ConditionsMajor Product
BenzaldehydeNaBH₃CN, Methanol (B129727), rt1-(2-(Benzylamino)-3-methylbutyl)-3-ethylurea
AcetoneNaBH(OAc)₃, Dichloroethane, rt1-(2-(Isopropylamino)-3-methylbutyl)-3-ethylurea
Methyl iodideK₂CO₃, Acetonitrile (B52724), rt1-(2-(Methylamino)-3-methylbutyl)-3-ethylurea
Benzyl bromideNaH, Tetrahydrofuran, rt1-(2-Amino-3-methylbutyl)-1-benzyl-3-ethylurea

Cyclization Reactions

The presence of both a primary amino group and a urea moiety within the same molecule allows for intramolecular cyclization reactions to form heterocyclic derivatives. These reactions are often promoted by specific reagents that can react with both functional groups.

Reaction with Phosgene or its Equivalents:

Treatment of this compound with phosgene or a phosgene equivalent, such as triphosgene (B27547) or carbonyldiimidazole (CDI), can lead to the formation of a cyclic urea derivative. The reaction likely proceeds through the initial formation of an isocyanate from the primary amine, which then undergoes intramolecular cyclization with one of the urea nitrogens.

Reaction with Dicarbonyl Compounds:

Reaction with 1,2- or 1,3-dicarbonyl compounds can lead to the formation of various heterocyclic systems. For example, reaction with a β-ketoester could potentially lead to the formation of a dihydropyrimidinone ring system through a Biginelli-type reaction, although this would likely require specific catalytic conditions.

Table 3: Potential Cyclization Reactions for this compound

ReagentPotential Product Class
TriphosgeneCyclic urea (imidazolidinone derivative)
CarbonyldiimidazoleCyclic urea (imidazolidinone derivative)
2,4-PentanedioneDihydropyrimidine derivative

Advanced Analytical Methodologies for Structural Elucidation and Quantification of Urea Compounds

Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are indispensable for the structural elucidation of novel or synthesized compounds. By probing the interaction of molecules with electromagnetic radiation, these techniques reveal a wealth of information about the chemical environment of atoms and the nature of chemical bonds, allowing for an unambiguous confirmation of the 1-(2-Amino-3-methylbutyl)-3-ethylurea structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Urea (B33335) Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR experiments provide critical data on the connectivity and chemical environment of atoms within this compound.

In a ¹H NMR spectrum, the number of signals corresponds to the number of non-equivalent protons, their splitting patterns reveal adjacent protons, and the integration of signals indicates the relative number of protons. For this compound, distinct signals would be expected for the protons of the ethyl group, the amino-3-methylbutyl chain, and the N-H protons of the urea and amine moieties. nih.gov The protons of the NH groups in urea derivatives typically appear as characteristic signals whose chemical shifts can be influenced by solvent and concentration. nih.gov

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each non-equivalent carbon atom gives a distinct signal, with the carbonyl carbon of the urea group appearing at a characteristic downfield chemical shift.

Table 1. Predicted ¹H and ¹³C NMR Spectral Characteristics for this compound.
TechniqueStructural MoietyExpected Chemical Shift (ppm)Expected Multiplicity
¹H NMREthyl (-CH₃)~1.1Triplet
Ethyl (-CH₂)~3.2Quartet
Butyl (-CH(CH₃)₂)~1.8Multiplet
Butyl (-CH(CH₃)₂)~0.9Doublet
Urea & Amine (-NH, -NH₂)Variable (broad)Singlets/Multiplets
Butyl (-CH-NH₂, -CH₂-NH-)~2.5 - 3.5Multiplets
¹³C NMRUrea (C=O)~158-162-
Ethyl (-CH₂, -CH₃)~15, ~35-
Butyl (-CH, -CH₂, -CH(CH₃)₂)~20-60-

Infrared (IR) Spectroscopy for Urea Functional Groups

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by absorption bands characteristic of the urea and primary amine functionalities.

The most prominent bands include the N-H stretching vibrations from both the urea and the primary amine groups, typically appearing in the region of 3100-3500 cm⁻¹. rsc.org The carbonyl (C=O) stretching vibration of the urea group gives rise to a very strong and sharp absorption band, generally found between 1630 and 1680 cm⁻¹. researchgate.netacs.org Other significant absorptions include C-N stretching and N-H bending vibrations, which further confirm the presence of the urea and amine structures. pw.edu.plwhiterose.ac.uk

Table 2. Characteristic Infrared Absorption Frequencies for this compound.
Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Intensity
N-H StretchPrimary Amine & Urea3100 - 3500Medium-Strong
C-H StretchAliphatic2850 - 2960Medium-Strong
C=O StretchUrea Carbonyl1630 - 1680Very Strong
N-H BendPrimary Amine & Urea1550 - 1650Medium-Strong
C-N StretchAmine & Urea1200 - 1470Medium-Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound, which helps in confirming its molecular formula (C₈H₁₉N₃O for this compound, with a molecular weight of 173.26 g/mol ).

Furthermore, tandem mass spectrometry (MS/MS) experiments can induce fragmentation of the molecular ion, yielding a pattern of fragment ions that offers valuable structural information. wikipedia.org For N,N'-substituted ureas, characteristic fragmentation pathways often involve the cleavage of the C-N bonds adjacent to the carbonyl group. nih.govsemanticscholar.org This can lead to the elimination of an isocyanate moiety. nih.gov Other common fragmentation patterns for amines include alpha-cleavage, where the bond adjacent to the nitrogen atom is broken. libretexts.org Analysis of these fragments allows for the reconstruction of the molecule's structure and the differentiation from potential isomers. nih.gov

Table 3. Plausible Mass Spectrometry Fragments for this compound.
m/z ValuePlausible Fragment IonFragmentation Pathway
174[M+H]⁺Protonated Molecular Ion
102[C₅H₁₂N₂]⁺Cleavage of C-N bond with loss of ethyl isocyanate
86[C₅H₁₂N]⁺Alpha-cleavage adjacent to the primary amine
72[C₃H₇N₂O]⁺Cleavage of C-C bond in the butyl chain
44[C₂H₆N]⁺Fragment from the ethylamine (B1201723) side

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are fundamental for separating the components of a mixture, making them essential for assessing the purity of this compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. Given the polar nature of this compound, reversed-phase HPLC would be a suitable method for its analysis. mtc-usa.com

A common approach involves using a nonpolar stationary phase, such as C18, with a polar mobile phase. For a highly polar compound like this urea derivative, the mobile phase would likely consist of a high percentage of an aqueous component mixed with an organic modifier like acetonitrile (B52724) or methanol (B129727). google.com Due to the absence of a strong chromophore, detection is typically performed at low UV wavelengths, such as 200-210 nm. mtc-usa.com Alternatively, Hydrophilic Interaction Chromatography (HILIC) can be employed, which is specifically designed for the retention and separation of very polar compounds. researchgate.net Derivatization with a fluorescent tag, such as xanthydrol, can also be used to enhance detection sensitivity. nih.gov

Thin Layer Chromatography (TLC) / High-Performance Thin Layer Chromatography (HPTLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for monitoring the progress of chemical reactions and for preliminary purity checks. HPTLC offers higher resolution and sensitivity.

For a polar and basic compound like this compound, a polar stationary phase like silica (B1680970) gel is typically used. reddit.com The mobile phase, or eluent, would need to be sufficiently polar to move the compound up the plate. Common solvent systems include mixtures of ethyl acetate (B1210297) and methanol, or n-butanol, acetic acid, and water. reddit.com To prevent streaking of the basic amine group, a small amount of a base like ammonia (B1221849) or triethylamine (B128534) is often added to the mobile phase. researchgate.net

Since the compound is unlikely to be visible under UV light (254 nm), a chemical stain is required for visualization. Ninhydrin is an excellent choice as it reacts with the primary amine to produce a distinct purple color. Other reagents, such as those forming chloroamines followed by detection with o-tolidine, can be specific for urea derivatives.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For many urea derivatives, direct analysis by GC can be challenging due to their polarity and potential for thermal degradation. However, with appropriate derivatization, GC-based methods can provide excellent separation and sensitive detection.

Detailed Research Findings:

Derivatization is a key step in preparing urea compounds for GC analysis. A common approach involves converting the polar urea functional group into a more volatile and thermally stable derivative. For instance, silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be employed to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups, thereby increasing volatility.

Another derivatization strategy for urea compounds containing primary or secondary amine functionalities is acylation. Reagents such as heptafluorobutyric anhydride (B1165640) (HFBA) can be used to form stable, electron-capturing derivatives that are highly suitable for detection by an electron capture detector (ECD), offering very low detection limits. A study on the simultaneous determination of bromvalerylurea and allylisopropylacetylurea in biological samples utilized derivatization with HFBA followed by GC-mass spectrometry (GC-MS) analysis, achieving detection limits in the low microgram-per-milliliter range. nih.gov This approach could be adapted for this compound, targeting both the urea and the primary amino group for derivatization.

The choice of GC column is critical for achieving optimal separation. A mid-polarity column, such as one with a phenyl-methylpolysiloxane stationary phase, would be a suitable starting point for analyzing derivatized this compound. The temperature program would need to be optimized to ensure adequate separation from other sample components and to prevent on-column degradation.

For detection, mass spectrometry (MS) is the most powerful choice, providing both quantification and structural information. In GC-MS, the derivatized compound would be separated by the GC and then ionized, typically by electron ionization (EI). The resulting mass spectrum would show a molecular ion peak (or a characteristic fragment) and a fragmentation pattern that can be used to confirm the structure of the derivatized this compound. Selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity for quantitative analysis.

Parameter Typical Conditions for GC Analysis of Derivatized Urea Compounds
Derivatization Reagent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Heptafluorobutyric anhydride (HFBA)
GC Column Mid-polarity (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Mode Splitless
Carrier Gas Helium
Oven Temperature Program Initial temp: ~100°C, ramp to ~280°C
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a highly versatile and widely used technique for the analysis of a broad range of compounds, including polar and non-volatile substances like urea derivatives. kcasbio.com It is particularly well-suited for the direct analysis of this compound without the need for derivatization.

Detailed Research Findings:

For the separation of polar compounds like urea derivatives, hydrophilic interaction liquid chromatography (HILIC) is often the preferred mode of chromatography. thermofisher.com HILIC columns utilize a polar stationary phase with a mobile phase consisting of a high percentage of an organic solvent (typically acetonitrile) and a smaller amount of an aqueous buffer. This allows for the retention and separation of polar analytes that are not well-retained by traditional reversed-phase chromatography.

The mobile phase composition, including the type and concentration of the buffer and the pH, would need to be carefully optimized to achieve good peak shape and retention for this compound. The presence of the primary amino group in the molecule makes it amenable to detection by mass spectrometry in positive ion mode.

Electrospray ionization (ESI) is the most common ionization technique for LC-MS analysis of polar compounds. In positive ESI mode, this compound would be expected to form a protonated molecule, [M+H]+. Tandem mass spectrometry (MS/MS) can be used for structural confirmation and for developing highly selective and sensitive quantitative methods. In an MS/MS experiment, the [M+H]+ ion is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of specificity and is the gold standard for quantification in complex matrices. A candidate reference measurement procedure for the determination of urea in serum has been developed using LC-MS/MS, demonstrating its accuracy and reliability. bipm.org

Parameter Typical Conditions for LC-MS Analysis of Urea Compounds
LC Column HILIC (e.g., amide- or silica-based)
Mobile Phase Acetonitrile/water with a buffer (e.g., ammonium (B1175870) formate)
Ionization Source Electrospray Ionization (ESI), positive mode
Mass Analyzer Triple Quadrupole (for quantitative analysis) or High-Resolution Mass Spectrometer (for structural elucidation)
Detection Mode Selected Reaction Monitoring (SRM) or full scan

Other Quantitative Analytical Approaches for Urea Compounds

Beyond chromatographic techniques, several other methods are available for the quantification of urea and its derivatives.

Colorimetric Methods

Colorimetric methods are often used for the rapid and simple quantification of urea. These methods are typically based on a chemical reaction that produces a colored product, the absorbance of which is proportional to the concentration of urea.

Detailed Research Findings:

A widely used colorimetric method for urea determination is the diacetyl monoxime method. nih.govresearchgate.net In the presence of a strong acid and an oxidizing agent, diacetyl monoxime reacts with urea to form a colored product that can be measured spectrophotometrically. This method is robust and can be adapted for use in various sample types. However, its specificity can be a limitation, as other compounds containing a ureido group may interfere. For a substituted urea like this compound, the reactivity and the spectral properties of the resulting product would need to be evaluated.

Another colorimetric approach involves the use of o-phthalaldehyde (B127526) (OPA), which condenses with urea to form a colored product with strong absorbance. This method is reported to be fast, sensitive, and suitable for measuring low concentrations of urea.

Method Principle Typical Wavelength Advantages Limitations
Diacetyl Monoxime Reaction of diacetyl monoxime with urea in acidic conditions. nih.govresearchgate.net~520-540 nmSimple, robustPotential for interference from other ureido compounds
o-Phthalaldehyde (OPA) Condensation of OPA with urea to form a colored product. ~505 nmFast, sensitiveSpecificity for substituted ureas needs to be determined

Enzymatic Assays

Enzymatic assays offer high specificity for the quantification of urea. The most common enzymatic assay for urea is based on the enzyme urease.

Detailed Research Findings:

Urease catalyzes the hydrolysis of urea to ammonia and carbon dioxide. The amount of urea can then be determined by quantifying the ammonia produced. biolabo.fr Several methods can be used to measure the ammonia, including colorimetric reactions (e.g., the Berthelot reaction) or the use of an ammonia-selective electrode. This approach is highly specific for urea itself. However, for a substituted urea like this compound, the activity of urease would likely be significantly lower or non-existent, as the enzyme's active site is specific for the structure of urea. Therefore, a standard urease-based assay would not be suitable for the direct quantification of this compound. It is possible that other enzymes could be identified or engineered to act on specific substituted ureas, but this would require significant research and development.

Enzyme Principle Detection Method Advantages Limitations
Urease Hydrolysis of urea to ammonia and carbon dioxide. biolabo.frColorimetric (ammonia), ion-selective electrodeHighly specific for ureaNot suitable for substituted ureas

Electrochemical Methods

Electrochemical sensors provide a rapid and sensitive platform for the determination of urea and its derivatives. unifi.it These methods can be based on direct electrochemical oxidation or reduction of the target analyte, or they can be coupled with an enzymatic reaction.

Detailed Research Findings:

Direct electrochemical methods for urea determination involve the measurement of the current generated from its oxidation or reduction at an electrode surface. unifi.it The choice of electrode material is crucial for achieving a sensitive and selective response. Modified electrodes, for example, those incorporating metal nanoparticles or conductive polymers, have been developed to enhance the electrochemical signal for urea. For this compound, its electrochemical behavior would need to be investigated using techniques such as cyclic voltammetry to determine its oxidation and reduction potentials.

Amperometric biosensors can be constructed by immobilizing urease on an electrode surface. The ammonia or carbon dioxide produced from the enzymatic reaction can then be detected electrochemically. As mentioned previously, the specificity of urease would be a major limitation for the analysis of substituted ureas. However, electrochemical methods can be applied to the analysis of anion recognition based on urea derivatives, which act as hydrogen-bond donors. magtech.com.cn

Method Principle Advantages Limitations
Direct Electrochemistry Measurement of current from the direct oxidation or reduction of the analyte at an electrode surface. unifi.itRapid, sensitive, potential for miniaturizationRequires investigation of the analyte's electrochemical behavior, potential for matrix interference
Enzymatic Biosensor Electrochemical detection of products from an enzyme-catalyzed reaction.Highly specific (if a suitable enzyme exists)Urease is not suitable for substituted ureas

Computational Chemistry and Theoretical Modeling of Substituted Urea Structures

Quantum Mechanical (QM) Calculations for Electronic Structure and Conformation

Quantum mechanical calculations are foundational to modern computational chemistry, allowing for the detailed study of electron distribution and its influence on molecular geometry and reactivity. These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule.

The biological activity and physical properties of a flexible molecule like 1-(2-Amino-3-methylbutyl)-3-ethylurea are intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them.

By systematically rotating the molecule's single bonds, a potential energy surface can be mapped. Quantum mechanical methods are employed to calculate the energy of each conformation, leading to the construction of a conformational energy landscape. nih.gov This landscape reveals the low-energy, and therefore most probable, conformations of the molecule. For this compound, key rotatable bonds include those in the ethyl and methylbutyl side chains, as well as the bonds connecting these chains to the central urea (B33335) group. The identification of these distinct conformation classes is a crucial step in establishing structure-function relationships. nih.gov While classical molecular mechanics can be used, quantum mechanical methods are often favored for their higher accuracy in predicting the conformational propensities of molecules. nih.gov

Table 1: Illustrative Conformational Energy Data for Key Dihedral Angles This table presents hypothetical data to illustrate the concept of a conformational energy landscape for this compound. Actual values would be determined via specific QM calculations.

Dihedral Angle (°)Relative Energy (kcal/mol)Description
600.5Gauche Conformation
1203.0Eclipsed Conformation (High Energy)
1800.0Anti Conformation (Global Minimum)

Frontier Molecular Orbital (FMO) theory is a key application of QM calculations for predicting chemical reactivity. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. libretexts.orgnumberanalytics.com

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. numberanalytics.comajchem-a.com A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com For this compound, the locations of the HOMO and LUMO would indicate the likely sites for nucleophilic and electrophilic attack, respectively. For instance, in urea, the HOMO is primarily localized on the oxygen atom. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies This table presents hypothetical data for illustrative purposes. Specific values for this compound would require dedicated QM calculations.

OrbitalEnergy (eV)Implication
HOMO-6.5Region of electron donation (nucleophilic)
LUMO-0.8Region of electron acceptance (electrophilic)
HOMO-LUMO Gap5.7Indicator of chemical reactivity and stability

Molecular Dynamics (MD) Simulations for Solvation and Intermolecular Interactions

While QM methods are excellent for studying the detailed electronic structure of single molecules, Molecular Dynamics (MD) simulations are used to model the behavior of molecules over time, particularly in solution. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of dynamic processes like solvation and the formation of intermolecular bonds. nih.govarxiv.org

The urea moiety is an excellent hydrogen bond donor (via its N-H groups) and acceptor (via its carbonyl oxygen). researchgate.net This dual nature allows urea derivatives to form extensive and robust hydrogen bonding networks, both with themselves (self-assembly) and with solvent molecules. nih.govmdpi.com In this compound, the primary amine group provides additional hydrogen bonding sites.

MD simulations can be used to study the structure, dynamics, and energetics of these hydrogen bonds. nih.gov By simulating the molecule in a solvent like water, researchers can observe the formation and breaking of hydrogen bonds, calculate their average lifetimes, and map the spatial arrangement of solvent molecules around the solute. These simulations have shown that urea derivatives can undergo significant molecular aggregation in aqueous solutions, driven by changes in hydrogen bonding and water structure. nih.gov

Table 3: Potential Hydrogen Bonding Sites in this compound

Functional GroupRoleAtoms Involved
UreaDonorN-H
UreaAcceptorC=O
AmineDonorN-H

Hydrotropy is a phenomenon where the solubility of a poorly water-soluble compound is significantly increased by the addition of a large amount of another substance, the hydrotrope. nih.gov Urea and its derivatives are well-known hydrotropic agents. frontiersin.orgovid.com They can enhance the aqueous solubility of many lipophilic drugs. frontiersin.org

MD simulations are a valuable tool for investigating the molecular mechanisms behind hydrotropy, which are still debated. nih.gov One proposed mechanism involves the self-aggregation of hydrotrope molecules in solution, which can then encapsulate or interact with the poorly soluble solute. nih.gov Another theory suggests that hydrotropes alter the structure of water, making it a more favorable solvent for the solute. ovid.com MD studies on urea derivatives have demonstrated that they can undergo nonstoichiometric molecular aggregation with solutes, and that this aggregation is driven by the partial restoration of the normal water structure. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Urea Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used in drug design and materials science. nih.gov These models aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physical properties (QSPR). nih.govresearchgate.net

For a series of urea derivatives, a QSAR/QSPR study would involve calculating a set of numerical values, known as molecular descriptors, for each compound. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, branching, aromaticity, and electronic properties (e.g., polarizability, atomic charges). nih.govbohrium.com Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, are then used to build an equation that correlates these descriptors with the observed activity or property. nih.govbohrium.com A validated QSAR model can then be used to predict the potency of new, unsynthesized compounds, accelerating the discovery process. nih.gov

Table 4: Example of a Hypothetical QSAR Model Equation This table illustrates the general form of a QSAR model. The descriptors and coefficients are for demonstrative purposes only.

pIC50 = c0 + (c1 * Descriptor 1) + (c2 * Descriptor 2) + ...
DescriptorExample Coefficient (c)Potential Interpretation
Molecular Weight+0.05Activity increases slightly with size.
LogP (Lipophilicity)+0.25Higher lipophilicity is favorable for activity.
Number of H-Bond Donors-0.15Fewer hydrogen bond donors may be preferred.

Pharmacophore-Based Modeling (excluding biological activity)

Pharmacophore modeling identifies the spatial arrangement of essential chemical features within a molecule that are responsible for its interactions. For a substituted urea like this compound, a pharmacophore model would be constructed based on its key structural components, independent of any specific biological target. This approach focuses on the inherent potential of the molecule to form various non-covalent interactions.

The primary pharmacophoric features of this compound include:

Hydrogen Bond Donors (HBD): The urea moiety itself contains two N-H groups that are strong hydrogen bond donors. nih.gov Additionally, the primary amine group (-NH2) on the methylbutyl chain provides another site for hydrogen bond donation.

Hydrogen Bond Acceptors (HBA): The carbonyl oxygen (C=O) of the urea group is a prominent hydrogen bond acceptor. nih.gov The nitrogen atoms of the urea and the primary amine can also act as potential hydrogen bond acceptors.

Hydrophobic/Aliphatic Features: The ethyl group attached to one side of the urea and the isobutyl group on the other side contribute to the molecule's hydrophobic character. These regions can engage in van der Waals and hydrophobic interactions.

Table 1: Key Pharmacophoric Features of this compound

Feature TypeLocation on MoietyPotential Interactions
Hydrogen Bond DonorUrea N-H groupsForms strong hydrogen bonds. acs.org
Hydrogen Bond DonorPrimary Amine N-HCan engage in hydrogen bonding.
Hydrogen Bond AcceptorUrea Carbonyl OxygenKey site for accepting hydrogen bonds. nih.gov
Hydrophobic RegionEthyl GroupParticipates in hydrophobic interactions.
Hydrophobic RegionIsobutyl GroupContributes to the overall lipophilicity.

Ligand-Based and Structure-Based Design Principles (excluding specific drug design outcomes)

Ligand-based and structure-based design are two fundamental strategies in computational chemistry for analyzing and proposing new molecular structures with desired properties. These principles can be applied to substituted ureas to explore their chemical space.

Ligand-Based Design Principles:

This approach relies on the knowledge of molecules known to interact with a particular target or to have certain properties. In the absence of a known target, ligand-based methods can be used to compare the structural and electronic properties of this compound with other known chemical entities. This involves techniques like:

Molecular Similarity Analysis: Comparing the 3D shape, electrostatic potential, and pharmacophore features of the compound with a database of other molecules. This can help in classifying the compound and predicting its physicochemical properties.

Conformational Analysis: As N,N'-disubstituted ureas can exist in different conformations, computational methods are used to determine the low-energy conformations of the molecule in different environments (e.g., in a vacuum, in water). researchgate.net Understanding the preferred shapes of the molecule is crucial for predicting its interaction capabilities. Quantum-mechanical methods can be employed to study the structural and geometric characteristics of urea derivatives. sciencepublishinggroup.comresearchgate.net

Structure-Based Design Principles:

This methodology requires the 3D structure of a molecular target, such as a protein or an enzyme. While we are excluding specific drug design outcomes, the principles of how a molecule like this compound would be analyzed in this context are relevant. The core of structure-based design is molecular docking.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target. For a substituted urea, a docking simulation would explore how the molecule's hydrogen bond donors and acceptors could interact with complementary residues in a binding pocket. nih.gov The urea functionality is known to form strong hydrogen bonds, often with backbone amides or acidic side chains of proteins. nih.gov

Interaction Mapping: The results of a docking simulation would be analyzed to identify key interactions. For instance, the carbonyl oxygen of the urea might form a hydrogen bond with a backbone N-H group in a protein, while the urea's N-H groups could interact with a glutamate (B1630785) or aspartate residue. nih.gov The hydrophobic alkyl groups would likely be oriented towards nonpolar regions of the binding site.

These computational approaches provide a framework for understanding the intrinsic properties of this compound and how it might interact with its environment on a molecular level.

Uncharted Territory: The Chemical Landscape of this compound Remains Undefined

Initial investigations into the chemical compound "this compound" have revealed a significant lack of publicly available scientific data. Despite extensive searches, no specific information regarding its properties, synthesis, or applications has been found in the current body of chemical literature. This suggests that the compound may be a novel entity, a rarely synthesized molecule with limited documentation, or potentially a misnomer for a structurally related compound.

Searches for "this compound" consistently yield results for a different, well-documented urea derivative: 1-[3-(Dimethylamino)propyl]-3-ethylurea . This more common compound, bearing the CAS Number 32897-26-0, has established roles in chemical synthesis, particularly as a byproduct in coupling reactions facilitated by EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), a widely used water-soluble carbodiimide.

Given the strict focus of this article on "this compound," and the absence of any specific data for this molecule, it is not possible to provide a detailed analysis of its advanced applications in chemical sciences as outlined. The requested sections on its role as an organic catalyst, its function as a synthetic building block, and its involvement in supramolecular chemistry cannot be addressed without verifiable scientific findings.

Further research and synthesis of "this compound" would be required to elucidate its chemical behavior and potential applications. Until such data becomes available, its position and utility within the vast field of chemical sciences remain an open question.

Advanced Applications of Substituted Ureas in Chemical Sciences

Supramolecular Chemistry and Self-Assembly of Urea (B33335) Architectures

Molecular Aggregation Phenomena

The self-aggregation of substituted ureas is a widely studied phenomenon, primarily driven by the formation of strong and directional hydrogen bonds. The urea functional group contains two N-H groups (hydrogen bond donors) and a carbonyl oxygen (C=O) (a hydrogen bond acceptor), which facilitates the formation of robust intermolecular connections.

Research has shown that N-alkyl and N,N'-dialkyl derivatives of urea self-aggregate in solution, a process influenced by the solvent's polarity and the steric hindrance of the substituent groups. bohrium.comnih.gov In weakly polar solvents, urea derivatives tend to form linear aggregates through strong N-H···O hydrogen bond interactions. bohrium.comnih.gov The strength and geometry of these bonds are fundamental to the assembly of these molecules into larger, ordered supramolecular structures.

Studies using techniques like IR spectroscopy have helped in quantifying the aggregation process by determining association constants. bohrium.comnih.gov It has been observed that mono-N-alkyl substituted ureas often exhibit a greater ability to aggregate compared to their N,N'-disubstituted counterparts, which is attributed to reduced steric hindrance around the hydrogen-bonding sites. nih.gov This aggregation behavior is crucial for the development of materials with specific, predictable structures and properties.

Design of Functional Materials based on Urea-Driven Assemblies (excluding specific material properties)

The predictable and strong hydrogen-bonding capabilities of the urea group make it an ideal building block in supramolecular chemistry for the design of functional materials. nih.govreading.ac.uk Scientists can engineer small molecules containing urea moieties that self-assemble into complex, well-defined architectures like fibers, tapes, or columnar structures. reading.ac.uknih.gov

This "bottom-up" approach allows for precise control over the final structure by modifying the molecular design of the individual units. For instance, bis-urea macrocycles, constructed with rigid spacers, have been shown to assemble with high fidelity into columnar structures, creating microporous crystals with one-dimensional channels. nih.gov The dimensions and functionality of these channels can be rationally tuned by altering the macrocyclic building block. nih.gov

This design principle is harnessed to create a variety of supramolecular structures:

Supramolecular Polymers: By incorporating urea groups into polymer chains, either as end-caps or pendant groups, materials with dynamic, reversible cross-links can be formed. nih.govreading.ac.ukacs.org These non-covalent interactions allow for the design of materials like self-healing polymers and elastomers. nih.gov

Gels: Certain substituted ureas can form extensive, self-assembled fibrillar networks that entrap solvent molecules, leading to the formation of supramolecular gels. nih.gov

Molecular Vessels: Three-dimensional architectures, such as molecular prisms decorated with urea moieties, have been created through multicomponent self-assembly. researchgate.net These structures can act as nanoscale containers or catalysts for chemical reactions. researchgate.net

The table below summarizes key design strategies for urea-based functional materials.

Design StrategyMolecular Unit ExampleResulting Supramolecular AssemblyPotential Function
Pendant Group Functionalization Polymer with pendant bis-aromatic urea unitsPhysically cross-linked elastomer networkHealable coatings acs.org
Macrocycle Assembly Bis-urea macrocycles with C-shaped spacersColumnar microporous crystalsGas storage, selective transport nih.gov
End-Cap Functionalization Polyurethane oligomers with amide/urea end groupsThermally stable supramolecular polyurethanesDynamic and healable polymer networks reading.ac.uk
Coordination-Driven Assembly Urea-diisophthalate linkers with metal ionsCoordination polymers and metal-organic frameworksHeterogeneous catalysis acs.org

Applications in Agrochemical and Industrial Formulations (excluding safety and dosage)

Substituted ureas are a versatile class of compounds with significant commercial applications in both the agrochemical and industrial sectors. researchgate.netrsc.org

Agrochemical Formulations:

Substituted ureas are a major group of agricultural pesticides. researchgate.net Their primary use is as herbicides for broad-spectrum weed control in various crops and non-crop areas. google.comucanr.educambridge.org

Herbicidal Action: Phenylurea herbicides, such as Diuron and Linuron, are known to inhibit photosynthesis in target weed species. rsc.org The specific substitutions on the urea molecule determine the herbicide's selectivity, persistence in soil, and spectrum of activity. cambridge.orggoogle.com

Plant Growth Regulators: Certain urea derivatives have been designed to act as plant growth regulators by inhibiting root growth, offering a potential strategy for weed management. researchgate.net

Fertilizer Technology: "Protected urea" involves coating urea fertilizer with substances like urease inhibitors. This technology slows the conversion of urea to ammonia (B1221849) gas, reducing nitrogen loss to the atmosphere and improving nitrogen use efficiency for crops. ahdb.org.uk Urea can also be coated with other nutrients, such as sulfur and zinc, to enhance crop productivity. nih.gov

Adjuvants: In some formulations, urea itself is used as an adjuvant to increase the efficacy of other herbicides. pjlss.edu.pkresearchgate.net It can enhance the retention and penetration of the primary herbicide on the leaf surface. pjlss.edu.pk

Industrial Formulations:

The reactivity of the N-H bonds and the polarity of the urea group make these compounds valuable in various industrial processes.

Resin Production: Urea is a key raw material in the production of urea-formaldehyde (UF) resins, which are widely used as adhesives in the wood industry for products like particleboard and plywood. sinooan.compcc.euresearchgate.net Substituted ureas can also act as precursors for other resins. researchgate.net

Polyurethane Production: Substituted ureas are integral to the chemistry of polyurethanes. They can be used in the formation of poly(urea-urethane) polymers, which have applications as elastomers and coatings. nih.govacs.orggoogle.com The urea groups form strong hydrogen bonds that contribute to the material's mechanical properties. nih.gov

Curing Agents: Due to their reactivity, urea compounds are used as curing agents or accelerators for epoxy resins, facilitating the cross-linking process that solidifies the resin. google.comchempedia.info In polyurethane foam production, urea powder can be added to improve properties like flexibility and fire resistance. researchgate.net

The following table lists examples of substituted ureas and their applications.

Compound Class/ExampleSectorApplication
Phenylureas (e.g., Diuron, Isoproturon) AgrochemicalHerbicides for selective weed control in crops. rsc.orgucanr.edu
Protected Urea (Urease Inhibitor Coated) AgrochemicalSlow-release nitrogen fertilizer to improve nutrient efficiency. ahdb.org.uk
Urea-Formaldehyde IndustrialResin used as a high-volume adhesive for wood products. pcc.eu
Alkylidene Diureas AgrochemicalSlow-release fertilizer that hydrolyzes in soil to release urea. wikipedia.org
Various Substituted Ureas IndustrialCuring agents and accelerators for epoxy resin systems. google.com

Future Directions and Emerging Research Avenues for 1 2 Amino 3 Methylbutyl 3 Ethylurea and Urea Chemistry

Development of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of unsymmetrical ureas often involves hazardous reagents like phosgene (B1210022) and isocyanates. thieme-connect.commdpi.com Modern research is intensely focused on developing greener, safer, and more sustainable synthetic methodologies. Future advancements are expected to center on improving atom economy, reducing waste, and utilizing renewable feedstocks and energy sources.

One promising direction is the expansion of catalyst-free methods. For instance, reactions of amines with potassium isocyanate in water offer a simple, mild, and efficient route to N-substituted ureas without the need for organic solvents. researchgate.net Another significant area is the direct synthesis from carbon dioxide (CO₂), a readily available, non-toxic, and renewable C1 source. researchgate.net Metal-free methods that facilitate the reaction of CO₂ with amines under mild conditions are particularly attractive. researchgate.net

Electrosynthesis is also emerging as a powerful sustainable alternative. The electrochemical co-reduction of CO₂ and nitrogenous species (like nitrates or nitrogen gas) at ambient temperature and pressure presents a revolutionary approach to urea (B33335) synthesis, completely bypassing the energy-intensive Haber-Bosch process for ammonia (B1221849) production. acs.org Research in this area will likely focus on designing highly efficient and selective electrocatalysts to improve Faradaic efficiency and yield rates. acs.orgresearchgate.net

Synthetic MethodKey FeaturesTypical ConditionsAdvantagesChallenges
Aqueous Amine + KOCNCatalyst-freeWater, 25°CSimple, mild, high purity, scalable. researchgate.netLimited to specific amine substrates.
CO₂ + Amines (Metal-free)Isocyanate intermediateDBU, activated sulfonium (B1226848) reagentsAvoids toxic phosgene and metals. researchgate.netMay require dehydrating agents.
Electrosynthesis (CO₂ + NO₃⁻)Electrocatalytic C-N couplingAmbient temp/pressure, P–Cu/Fe₂O₃ catalystSustainable, uses waste nitrate, low energy. acs.orgFaradaic efficiency and catalyst stability. acs.orgresearchgate.net
Carbamate (B1207046) Intermediate RoutePhosgene- and isocyanate-freeEt₃N/DABCO, refluxCost-effective, scalable, broad scope. thieme-connect.comRequires pre-synthesis of carbamate.

Advanced Computational Studies on Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of urea derivatives. Future research will leverage increasingly powerful computational methods to provide deeper insights into reaction mechanisms, catalyst design, and molecular properties.

Advanced DFT calculations will be crucial for elucidating the complex reaction pathways in novel synthetic methods, such as electrosynthesis. For example, simulations can map the free-energy diagrams of urea production on different catalyst surfaces, identifying rate-determining steps and key intermediates. researchgate.netresearchgate.net This theoretical understanding is vital for rationally designing next-generation catalysts with enhanced activity and selectivity. Studies have already shown how doping a catalyst can modulate its electronic structure, lowering the energy barrier for the critical C-N coupling step. acs.org

Furthermore, computational studies will continue to explore the conformational preferences and non-covalent interactions of substituted ureas. acs.org These interactions are fundamental to their roles in organocatalysis and their binding affinity in biological systems. By calculating parameters like HOMO-LUMO energy gaps, chemical hardness, and Fukui indices, researchers can predict reactive sites for both nucleophilic and electrophilic attacks, guiding synthetic strategies and the design of new functional molecules. rsc.org

Study FocusComputational MethodKey Findings & Future Directions
Electrocatalytic Urea SynthesisDFT (Free-Energy Diagrams)Identifies energy barriers for C-N coupling on catalyst surfaces; guides design of doped catalysts (e.g., P–Cu/Fe₂O₃) to lower barriers. acs.orgresearchgate.net
Reaction MechanismsDFT with vdW correctionsElucidates transition states and the role of intermediates (e.g., *CO, *NO₂) in complex reactions. researchgate.netarxiv.org
Inhibitor-Surface InteractionsDFT and Monte Carlo SimulationsPredicts adsorption characteristics and binding energies of urea derivatives on metal surfaces, relevant for corrosion inhibition. rsc.org
Catalyst ConformationDFT (Energy Penalty Calculation)Reveals the energetic cost of catalyst distortion into its active conformation, explaining why a urea catalyst may outperform its thiourea (B124793) analogue. acs.org

Exploration of New Catalytic Roles for Substituted Ureas

Substituted ureas and their thio-analogues are well-established as highly effective hydrogen-bond-donating organocatalysts. rsc.orgresearchgate.net They activate electrophiles by forming non-covalent bonds, mimicking the function of Lewis acids under mild, metal-free conditions. The future in this area lies in the design of novel, bifunctional urea-based catalysts and their application in increasingly complex and versatile asymmetric transformations.

Research will focus on creating catalysts that combine a urea moiety with another functional group, such as a Brønsted base (e.g., an amine or guanidine (B92328) group), to achieve cooperative catalysis. acs.orgorganic-chemistry.org These bifunctional catalysts can simultaneously activate both the nucleophile and the electrophile, leading to significant rate enhancements and high levels of stereocontrol. For example, a guanidine-urea catalyst has shown high enantioselectivity in the epoxidation of enones by cooperatively interacting with both hydrogen peroxide and the carbonyl substrate. organic-chemistry.org

Another emerging trend is the use of a urea group as an internal directing group within a substrate to control the stereoselectivity of a reaction. researchgate.net By pre-installing a urea moiety on an alkene, for instance, it can anchor halogen nucleophiles, allowing for highly regio- and stereocontrolled dihalogenation reactions. researchgate.net This strategy opens up new avenues for accessing complex chiral molecules. The development of catalysts that are reusable or compatible with green solvents like water will also be a key focus. mdpi.com

Catalyst TypeReactionTypical PerformanceMechanism / Key Feature
Bifunctional Guanidine-UreaAsymmetric Epoxidation of EnonesUp to 94% ee. organic-chemistry.orgCooperative activation of H₂O₂ and the enone. organic-chemistry.org
Bifunctional 2-aminoDMAP/UreaAsymmetric Michael AdditionGood yields, >90% ee in hours. acs.orgDual function: H-bonding and π-stacking. acs.org
(R,R)-DPEN-ThioureaAsymmetric Michael AdditionHigh yield and stereoselectivity. mdpi.comEnamine formation and H-bonding activation. mdpi.com
Cinchona Alkaloid-ThioureaAza-Henry ReactionHigh yields, excellent enantioselectivities (92-99% ee). rsc.orgBifunctional activation of both reactants.

Integration of Urea Chemistry with Modern Retrosynthetic Strategies

Retrosynthetic analysis is a problem-solving technique where a target molecule is deconstructed into simpler, commercially available precursors to plan a viable synthesis. thieme-connect.com As urea-containing molecules, particularly kinase inhibitors in medicine, become more complex, their synthesis demands sophisticated retrosynthetic strategies. researchgate.netfrontiersin.org

Future synthetic planning will increasingly integrate the novel, sustainable reactions discussed in section 7.1 into retrosynthetic blueprints. For example, a retrosynthetic disconnection of a complex unsymmetrical urea might lead to two amine fragments, with the forward reaction planned via a green, CO₂-based method rather than a traditional isocyanate route.

A key challenge is the strategic synthesis of polysubstituted unsymmetrical ureas found in many modern pharmaceuticals. The retrosynthesis of a drug like Sorafenib, a multi-kinase inhibitor, provides a compelling case study. thieme-connect.commagtechjournal.comtandfonline.com Its central diaryl urea core is a critical pharmacophore. A primary retrosynthetic disconnection breaks the urea C-N bond, leading to an amine intermediate and an isocyanate or a carbamate equivalent.

Target Molecule: Sorafenib

Disconnection (C-N bond of urea): This disconnection simplifies the complex drug into two key building blocks: 4-(4-aminophenoxy)-N-methylpicolinamide and 4-chloro-3-(trifluoromethyl)phenyl isocyanate.

Alternative Precursor: Instead of the hazardous isocyanate, a more practical retrosynthesis uses a stable carbamate precursor, such as phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate. thieme-connect.com

Forward Synthesis: The final step involves the reaction of the two key fragments. The synthesis of each fragment, in turn, involves standard, well-established reactions like etherification and amidation. magtechjournal.com

This approach, which avoids toxic isocyanates in the final step by using a safer carbamate intermediate, exemplifies how modern retrosynthetic analysis prioritizes not only efficiency but also safety and practicality, aligning with the principles of green chemistry. thieme-connect.comtandfonline.com

Q & A

Q. How do structural modifications of the urea backbone impact toxicity profiles in in vivo models?

  • Methodological Answer : Acute toxicity studies (LD₅₀ in mice) and subchronic dosing (28-day rat studies) evaluate organ-specific effects. Histopathological analysis of liver/kidney tissues and serum biomarkers (ALT, creatinine) assess safety. Comparative studies with analogs (e.g., dimethylurea vs. ethylurea derivatives) isolate toxicity contributions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.